3,5-Dimethylbenzoic-d9 Acid

Description

BenchChem offers high-quality 3,5-Dimethylbenzoic-d9 Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylbenzoic-d9 Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trideuterio-3,5-bis(trideuteriomethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVOQQDNEYOJOK-XVGWXEQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure, Properties, and Applications of 3,5-Dimethylbenzoic-d9 Acid

Executive Summary

This technical guide provides a comprehensive analysis of 3,5-Dimethylbenzoic-d9 Acid (CAS: 1335014-65-7), a stable isotope-labeled analog of 3,5-dimethylbenzoic acid. Primarily utilized as an internal standard in quantitative bioanalysis (LC-MS/MS) and as a probe in mechanistic kinetic isotope effect (KIE) studies, this compound offers critical advantages in correcting for matrix effects and ion suppression. This document details its physicochemical properties, synthesis pathways, mass spectrometric fragmentation behavior, and specific protocols for its application in Drug Metabolism and Pharmacokinetics (DMPK).

Part 1: Structural Characterization & Isotopic Purity

Chemical Identity[1][2][3][4][5]

-

Chemical Name: 3,5-Dimethylbenzoic-d9 acid[1][2][3][4][5][6][]

-

Synonyms: 3,5-Dimethylbenzoic acid-d9; Benzoic acid, 3,5-dimethyl-, nonadeutero-[2]

-

Molecular Formula:

(Note: The carboxylic proton is exchangeable and typically denoted as H in non-deuterated solvents, while the carbon-bound hydrogens are D). -

Molecular Weight: ~159.23 g/mol (compared to 150.17 g/mol for the unlabeled analog).

Structural Logic of the "d9" Label

The "d9" designation indicates the substitution of nine carbon-bound hydrogen atoms with deuterium (

-

Aromatic Ring: The benzene ring contains 3 deuterium atoms at positions 2, 4, and 6.

-

Methyl Groups: The two methyl substituents at positions 3 and 5 are fully deuterated (

), contributing 6 deuterium atoms. -

Total:

Deuterium atoms.

Visualization of Structural Differences

The following diagram illustrates the structural relationship and the specific sites of deuteration compared to the unlabeled parent.

Caption: Structural comparison highlighting the specific deuteration sites (aromatic ring and methyl groups) that result in the +9 Da mass shift.

Part 2: Physicochemical Properties[2]

The incorporation of deuterium introduces subtle but analytically significant changes in physical properties, known as the Deuterium Isotope Effect .[8]

Comparative Property Table

| Property | Unlabeled (3,5-Dimethylbenzoic Acid) | Deuterated (d9-Analog) | Impact on Analysis |

| Molecular Weight | 150.17 g/mol | 159.23 g/mol | Mass Shift (+9): Allows clean separation in MS (M+9). |

| pKa | 4.32 | ~4.35 | Acidity: Deuterated acids are slightly weaker (secondary isotope effect), usually negligible for extraction pH. |

| LogP | 2.82 | ~2.78 | Lipophilicity: C-D bonds are shorter and less polarizable, slightly lowering lipophilicity. |

| HPLC Retention | Baseline | Chromatography: Deuterated analogs often elute slightly earlier on Reverse Phase columns due to reduced hydrophobic interaction strength. | |

| C-H/C-D Bond Energy | ~413 kJ/mol | ~441 kJ/mol | Stability: C-D bonds are stronger, making the d9 analog more resistant to metabolic oxidation (useful for KIE studies). |

Solubility Profile

-

Methanol/Acetonitrile: High solubility (>50 mg/mL). Preferred solvent for stock solutions.

-

Water: Low solubility.[9][5][10] Requires pH adjustment (alkaline) to form the benzoate salt for aqueous stability.

-

DMSO: Soluble.

Part 3: Synthesis & Manufacturing

Synthesis of high-isotopic-purity (>98% D) 3,5-Dimethylbenzoic-d9 acid typically avoids H/D exchange on the final molecule (which yields lower specificity) and instead utilizes de novo synthesis or oxidation of fully deuterated precursors.

Preferred Synthetic Route: Oxidation of Mesitylene-d12

The most robust industrial route involves the controlled oxidation of Perdeuteromesitylene (Mesitylene-d12).

-

Precursor: Mesitylene-d12 (

). -

Oxidation: Selective oxidation of one methyl group to a carboxylic acid using

or Cobalt/Manganese catalyzed aerobic oxidation. -

Purification: Acid-base extraction to separate the acid from unreacted hydrocarbon and over-oxidized byproducts (dicarboxylic acids).

Synthesis Workflow Diagram

Caption: Synthetic pathway via selective oxidation of Mesitylene-d12, ensuring high isotopic incorporation at all carbon positions.

Part 4: Analytical Characterization (MS/MS)

For LC-MS/MS bioanalysis, understanding the fragmentation pattern is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions.

Mass Spectrometry Logic

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred for carboxylic acids (

). -

Precursor Ion (Q1):

-

Unlabeled:

149.1 ( -

d9-Analog:

158.1 (

-

-

Product Ions (Q3):

-

Loss of

(Decarboxylation): The primary fragmentation pathway.[11] -

Unlabeled Fragment:

105 (Phenyl cation equivalent). -

d9-Analog Fragment:

114 (Fully deuterated Xylene radical anion equivalent).

-

Fragmentation Pathway Diagram

Caption: ESI(-) fragmentation pathway showing the primary MRM transition (158.1 -> 114.1) used for quantitation.[8]

Part 5: Applications in DMPK & Bioanalysis

Protocol: Internal Standard (IS) Preparation

The d9-analog is the "Gold Standard" IS for quantifying 3,5-dimethylbenzoic acid (a metabolite of trimethylbenzenes) in biological matrices like urine or plasma.

-

Stock Solution: Dissolve 1 mg of 3,5-Dimethylbenzoic-d9 acid in 1 mL Methanol (1 mg/mL). Store at -20°C.

-

Working Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

-

Spiking: Add 10 µL of Working Solution to 100 µL of biological sample before extraction.

-

Why: Adding before extraction compensates for recovery losses and matrix effects during the sample prep phase.

-

Addressing the "Chromatographic Isotope Effect"

The Issue: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On high-efficiency C18 columns, the d9-analog may elute 2-5 seconds earlier than the analyte. The Risk: If the matrix effect (ion suppression) occurs exactly at the analyte's retention time but not at the IS retention time, the IS will not accurately normalize the data. The Solution:

-

Use a column with high carbon load to maximize co-elution.

-

Ensure the retention time shift is < 0.1 min.

-

If separation is observed, verify that the suppression profile is constant across both peaks.

Kinetic Isotope Effect (KIE) Studies

Researchers use this molecule to study metabolic oxidation rates.

-

Concept: The C-D bond is stronger than the C-H bond.

-

Experiment: Incubate a 1:1 mixture of Unlabeled and d9-Acid with liver microsomes (CYP450).

-

Observation: If the metabolism involves breaking a C-H bond on the methyl group (to form a dicarboxylic acid), the unlabeled form will disappear faster (

). -

Significance: This identifies the rate-limiting step in the metabolic pathway.

References

-

ResolveMass Laboratories. (n.d.). 3,5-Dimethylbenzoic-d9-acid | CAS 1335014-65-7.[1][2][3][] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 3,5-dimethyl- Mass Spectrum. NIST Chemistry WebBook.[9] Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3,5-Dimethylbenzoic acid CAS#: 499-06-9 [m.chemicalbook.com]

- 6. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chembk.com [chembk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Precision Isotopologue Engineering: Molecular Weight Determination for Deuterated 3,5-Dimethylbenzoic Acid

Executive Summary: The Deuterium Advantage

In modern drug development, the strategic replacement of protium (

3,5-Dimethylbenzoic acid (

This guide provides a rigorous, self-validating protocol for calculating and verifying the molecular weight of deuterated 3,5-dimethylbenzoic acid isotopologues.

Structural Analysis & Isotopic Targets

Before calculation, we must dissect the molecule to identify exchangeable versus non-exchangeable protons.

Base Formula:

Proton Environments

| Position | Count | Type | Deuteration Stability | Metabolic Risk |

| Methyl ( | 6 | Benzylic | High (Non-labile) | High (Oxidation to |

| Aromatic Ring | 3 | Aryl | High (Non-labile) | Low/Medium |

| Carboxyl ( | 1 | Acidic | Low (Labile/Exchangeable) | N/A (Ionization) |

Critical Note: For stable isotopologue design (e.g., internal standards or therapeutic candidates), we target the non-labile protons. The carboxyl proton rapidly exchanges with solvent moisture and is generally excluded from "D-count" unless specific aprotic solvents are used.

Calculation Protocols

Constants (IUPAC & NIST Standards)

To ensure precision, use the following specific isotope masses, not the periodic table averages.

- (Protium): 1.00783 Da

- (Deuterium): 2.01410 Da

- : 12.00000 Da

- : 15.99491 Da

Protocol A: Monoisotopic Mass (For Mass Spectrometry)

Use this value for identifying the parent ion

Scenario: Fully deuterated methyl groups (

-

Carbon:

-

Oxygen:

-

Aromatic Protons (

): -

Carboxyl Proton (

): -

Methyl Deuterons (

):

Total Monoisotopic Mass (

Protocol B: Average Molecular Weight (For Synthesis & Dosing)

Use this value for weighing powder and calculating molarity. It accounts for the natural abundance of

Assumption: Deuteration source is 99.8% D enriched.

Formula:

For

-

Carbon (Standard Avg):

-

Oxygen (Standard Avg):

-

Hydrogen (Standard Avg):

(3 Aryl + 1 Acidic) -

Deuterium (Enriched):

(Approx. atomic weight of D)

Total Average Weight (

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct mass calculation method based on the experimental application.

Figure 1: Decision workflow for molecular weight determination. Blue/Yellow indicates initiation, Red/Green indicates application pathways, and Grey/Black indicates calculation and validation steps.

Summary Data Table: Isotopologue Comparison

The table below summarizes the mass shifts for the most common isotopologues of 3,5-dimethylbenzoic acid.

| Isotopologue | Modification | Formula | Monoisotopic Mass (Da) | Mass Shift ( | Application |

| Native ( | None | 150.0681 | 0 | Reference Standard | |

| One Methyl Group | 153.0869 | +3.0188 | Mechanistic Probe | ||

| Both Methyl Groups | 156.1057 | +6.0376 | Metabolic Stability (Lead) | ||

| Methyls + Ring | 159.1246 | +9.0565 | Internal Standard (IS) |

Experimental Validation Protocols

A theoretical calculation is only as good as the physical purity of the synthesized compound. You must validate the "Degree of Deuteration" (DOD).

Method 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the absence of

-

Instrument: Q-TOF or Orbitrap MS (Negative Mode ESI).

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

-

Analysis:

-

Inject 1 µg/mL solution.

-

Observe the parent ion

. -

Success Criteria: The intensity of the

peak (m/z ~155.10) should be >99% relative to the

-

Method 2: Proton NMR ( -NMR)

Objective: Confirm the "silencing" of methyl protons.

-

Solvent: DMSO-

(Ensure solvent is 99.9% D to prevent interference). -

Procedure:

-

Acquire spectrum of Native (

) standard. Note Methyl singlet at -

Acquire spectrum of Deuterated (

) sample.

-

-

Calculation:

-

Integrate the Aromatic protons (

ppm) and set value to 3.0. -

Integrate the Methyl region (

ppm). -

Result: If integration is < 0.05 (normalized), deuteration is >98%.

-

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[2] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. Available at: [Link][2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10356, 3,5-Dimethylbenzoic acid. Available at: [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Context on KIE and metabolic stability). Available at: [Link]

-

NIST Mass Spectrometry Data Center. Benzoic acid, 3,5-dimethyl-. National Institute of Standards and Technology. Available at: [Link]

Sources

IUPAC name and CAS registry number for 3,5-Dimethylbenzoic-d9 Acid

An In-Depth Technical Guide to 3,5-Dimethylbenzoic-d9 Acid: Properties, Synthesis, and Application as a Mass Spectrometry Internal Standard

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethylbenzoic-d9 Acid, a high-purity, stable isotope-labeled aromatic carboxylic acid. We will delve into its fundamental chemical identifiers, physicochemical properties, and the scientific rationale underpinning its use. The core focus is its critical role as an internal standard in quantitative mass spectrometry, a function essential for accuracy and precision in pharmaceutical, clinical, and environmental research. This document furnishes researchers, scientists, and drug development professionals with detailed protocols for its synthesis and its application in a validated liquid chromatography-mass spectrometry (LC-MS) workflow, explaining the causality behind methodological choices to ensure robust and reproducible results.

Chapter 1: Core Molecular Identifiers and Physicochemical Properties

A complete understanding of a chemical entity begins with its unambiguous identification and a summary of its key physical properties. This information is critical for regulatory compliance, experimental design, and data interpretation.

Nomenclature and Structure

The systematic naming of a compound according to internationally recognized standards is paramount for clear scientific communication.

-

IUPAC Name : 2,4,6-trideuterio-3,5-bis(trideuteriomethyl)benzoic acid.[][2]

-

Common Synonyms : 3,5-Dimethylbenzoic-d9-acid, Benzoic acid, 3,5-dimethyl-, nonadeutero-, 3,5-Dimethylbenzoic acid-d9, Mesitylenic-d9 Acid.[][3][4]

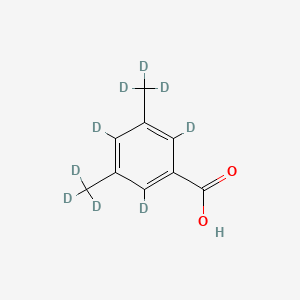

The molecular structure consists of a benzoic acid core with two deuterated methyl groups (-CD₃) at positions 3 and 5, and deuterium atoms replacing hydrogen at the three remaining aromatic positions (2, 4, and 6).

Caption: Molecular structure of 3,5-Dimethylbenzoic-d9 Acid.

CAS Registry Number

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single chemical substance.

Physicochemical Data Summary

The key physicochemical properties of 3,5-Dimethylbenzoic-d9 Acid are summarized in the table below. These data are essential for preparing stock solutions, designing experiments, and performing accurate calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₉D₉HO₂ | [3][4] |

| Molecular Weight | 159.23 g/mol | [][3][4] |

| Exact Mass | 159.125 Da | [2] |

| Isotopic Enrichment | ≥ 98 atom % D | [3] |

| Unlabeled Analog CAS | 499-06-9 | [5][6][7] |

| Appearance | White Crystalline Solid | [8] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether). | [8] |

Chapter 2: The Rationale for Deuterated Internal Standards in Quantitative Analysis

In quantitative bioanalysis, particularly using LC-MS, the primary challenge is to differentiate the analytical signal of the target analyte from background noise and interferences originating from the complex biological matrix (e.g., plasma, urine).[9] This "matrix effect" can cause unpredictable ion suppression or enhancement, leading to significant inaccuracies.[9]

The "Gold Standard": Mitigating Variability

The use of a stable isotope-labeled internal standard (SIL-IS), especially a deuterated analog, is universally recognized as the gold standard for mitigating matrix effects and other sources of experimental variability.[9] An ideal internal standard should be chemically and physically almost identical to the analyte.[10] This ensures it co-elutes during chromatography and experiences the same behavior during sample extraction, handling, and ionization in the mass spectrometer.[9][10] By adding a known concentration of the SIL-IS to every sample, calibration standard, and quality control sample, quantification is based on the ratio of the analyte's signal to the internal standard's signal. This normalization effectively cancels out variability, leading to highly accurate and precise results.[9][11]

Why 3,5-Dimethylbenzoic-d9 Acid is an Effective Internal Standard

3,5-Dimethylbenzoic-d9 Acid serves as an exemplary internal standard for its non-labeled counterpart and structurally related acidic compounds.

-

Near-Identical Chemical Properties : Deuterium substitution does not significantly alter the pKa, polarity, or chromatographic retention time compared to the unlabeled analog.[3] This ensures it tracks the analyte throughout the entire analytical workflow.

-

Distinct Mass Signal : With a mass increase of 9 Daltons (from the nine deuterium atoms), its mass spectrometric signal is clearly resolved from the analyte, preventing cross-signal interference.

-

High Isotopic Purity : Commercially available with isotopic enrichment of ≥98%, ensuring minimal contribution to the unlabeled analyte's signal.[3][11]

-

Chemical Stability : The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making the molecule highly stable and resistant to back-exchange of deuterium for hydrogen under typical analytical conditions.

Chapter 3: Synthesis and Characterization

While 3,5-Dimethylbenzoic-d9 Acid is commercially available, understanding its synthesis provides insight into its quality and potential impurities. The most logical synthetic route is analogous to the preparation of the unlabeled compound, starting from a fully deuterated precursor.

Synthetic Strategy

The synthesis of 3,5-Dimethylbenzoic acid is commonly achieved through the oxidation of one methyl group of mesitylene (1,3,5-trimethylbenzene).[12][13][14] Therefore, the synthesis of the d9-labeled analog logically starts with Mesitylene-d12.

Caption: Synthetic workflow for 3,5-Dimethylbenzoic-d9 Acid.

Experimental Protocol: Synthesis via Oxidation

This protocol is a representative method based on the known oxidation of mesitylene.[13] Safety Note: This procedure involves strong oxidizing agents and should be performed in a fume hood with appropriate personal protective equipment.

-

Reaction Setup : In a round-bottomed flask equipped with a reflux condenser, combine Mesitylene-d12 (1 equivalent) with an aqueous solution of a strong oxidizing agent like potassium permanganate (KMnO₄) or dilute nitric acid (30%).[13]

-

Oxidation : Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. This step may require several hours.[13]

-

Work-up :

-

After cooling, if using KMnO₄, the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to a pH of ~2.

-

If using nitric acid, the cooled mixture is filtered to collect the crude product.[13]

-

-

Purification : The precipitated crude product is collected by vacuum filtration and washed with cold water.[13] Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Dimethylbenzoic-d9 Acid.[13]

-

Characterization : The final product's identity and purity are confirmed using ¹H-NMR (to confirm the absence of protons), ²H-NMR, and Mass Spectrometry (to confirm the mass and isotopic enrichment).

Expected Characterization Data

The following table summarizes the expected analytical data for the successfully synthesized product.

| Analysis Technique | Expected Result |

| ¹H-NMR | Absence of signals in the aromatic (~7.0-8.0 ppm) and methyl (~2.3 ppm) regions, confirming high deuteration. A broad singlet for the carboxylic acid proton (>10 ppm) will be present. |

| Mass Spec (ESI-) | [M-H]⁻ ion observed at m/z ≈ 158.12. The isotopic cluster will confirm high enrichment. |

| Isotopic Purity | ≥98% as determined by mass spectrometry. |

Chapter 4: Application Protocol: Quantitative Analysis using LC-MS

This section provides a self-validating protocol for using 3,5-Dimethylbenzoic-d9 Acid as an internal standard for the quantification of its unlabeled analog in a model matrix like human plasma.

Principle of the Method

A fixed amount of the internal standard (IS), 3,5-Dimethylbenzoic-d9 Acid, is added to all samples. The analyte (3,5-Dimethylbenzoic Acid) and the IS are extracted from the plasma and analyzed by LC-MS. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentration of the analyte. The concentration of the analyte in unknown samples is then calculated from this curve.

Experimental Workflow Diagram

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Detailed Step-by-Step Protocol

-

Preparation of Stock Solutions :

-

Analyte Stock (1 mg/mL) : Accurately weigh 10 mg of 3,5-Dimethylbenzoic acid and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL) : Accurately weigh 10 mg of 3,5-Dimethylbenzoic-d9 Acid and dissolve in 10 mL of methanol.

-

IS Working Solution (1 µg/mL) : Dilute the IS Stock solution 1:1000 with methanol.

-

-

Preparation of Calibration Standards :

-

Serially dilute the Analyte Stock solution to prepare working standards at various concentrations (e.g., 0.1 to 100 µg/mL).

-

In separate tubes, spike 5 µL of each working standard into 95 µL of blank human plasma to create calibration standards (final concentrations e.g., 5 to 5000 ng/mL).

-

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of each sample (calibrator, QC, or unknown), add 20 µL of the IS Working Solution (1 µg/mL). Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Parameters (Illustrative) :

-

LC System : Standard HPLC or UHPLC system.

-

Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Gradient : 10% B to 95% B over 5 minutes.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

MS System : Triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray Ionization, Negative (ESI-).

-

MRM Transitions :

-

Analyte : Q1: 149.1 -> Q3: 105.1

-

Internal Standard : Q1: 158.1 -> Q3: 112.1

-

-

-

Data Analysis :

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.

-

Generate a calibration curve by performing a linear regression of the peak area ratio vs. analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 3,5-Dimethylbenzoic-d9-acid | CAS 1335014-65-7.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

- Application Notes and Protocols for Deuterated Internal Standards in Clinical Mass Spectrometry. Benchchem.

- CAS No : 1335014-65-7 | Chemical Name : 3,5-Dimethylbenzoic D9 Acid.

- Deuterated Standards for LC-MS Analysis.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- CAS 1335014-65-7 3,5-Dimethylbenzoic Acid-[d9]. BOC Sciences.

- Benzoic acid, 3,5-dimethyl-. NIST WebBook.

- 3,5-Dimethylbenzoic-d9 Acid. LGC Standards.

- 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356. PubChem.

- The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innov

- Preparation of 3,5-dimethylbenzoic acid. PrepChem.com.

- CAS 499-06-9: 3,5-Dimethylbenzoic acid. CymitQuimica.

- CN105085228A - Production method for 3, 5-dimethylbenzoic acid.

Sources

- 2. 3,5-Dimethylbenzoic-d9 Acid | LGC Standards [lgcstandards.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 6. Benzoic acid, 3,5-dimethyl- [webbook.nist.gov]

- 7. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

Stability Assessment of 3,5-Dimethylbenzoic-d9 Acid in Aqueous Systems

This guide provides a comprehensive technical assessment of the stability of 3,5-Dimethylbenzoic-d9 acid in aqueous solutions. It is designed for analytical chemists and drug development professionals utilizing this compound as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis.

A Technical Guide for Bioanalysis & Analytical Method Development

Executive Technical Summary

3,5-Dimethylbenzoic-d9 acid (CAS: 1335014-65-7) exhibits high chemical and isotopic stability in aqueous media under standard analytical conditions (pH 2–8, <40°C).

-

Chemical Stability: The benzene ring and carboxylic acid moiety are resistant to hydrolysis. Thermal decarboxylation requires extreme conditions (>200°C).

-

Isotopic Stability: The nine deuterium atoms (located on the methyl groups and the aromatic ring) possess high kinetic barriers to Hydrogen/Deuterium (H/D) exchange in aqueous solution. Exchange is negligible at physiological and chromatographic pH.

-

Solubility Constraint: The primary stability risk is physical precipitation rather than chemical degradation. Due to its lipophilic dimethyl-substituted ring (logP ~2.8), the compound has low aqueous solubility. Stock solutions must be prepared in organic solvents (Methanol or Acetonitrile) before dilution into aqueous buffers.

Physicochemical & Isotopic Profile

Understanding the structural basis of stability is critical for experimental design.

| Property | Specification | Technical Note |

| Molecular Formula | C₉D₉HO₂ (Ionized: C₉D₉O₂⁻) | "d9" refers to the 3 aromatic and 6 methyl deuteriums. |

| Molecular Weight | ~159.23 g/mol | +9 Da shift from protio form (150.17 g/mol ). |

| pKa | ~4.32 (at 25°C) | Predominantly ionized (anionic) at physiological pH (7.4). |

| Solubility | Low in pure water (<1 mg/mL) | Critical: Requires organic co-solvent (MeOH/ACN) for stocks. |

| Isotopic Purity | Typically ≥98 atom % D | Essential to minimize "M-0" contribution to analyte signal. |

Structural Visualization & Exchange Sites

The "d9" label implies per-deuteration of the carbon skeleton. The acidic proton (-COOH) is labile and will instantly exchange with the solvent (H in H₂O, D in D₂O). This is normal and does not impact mass spectrometric quantitation provided the mobile phase composition is constant.

Mechanisms of Stability & Degradation

Chemical Stability (Hydrolysis & Oxidation)

-

Hydrolysis: The compound lacks hydrolyzable functional groups (such as esters or amides). It is immune to hydrolytic degradation across the pH 1–13 range.

-

Oxidation: The benzylic methyl groups are potential sites for oxidation to carboxylic acids (forming trimesic acid derivatives), but this requires strong oxidants (e.g., KMnO₄, Chromic acid) or radical initiators. Under standard laboratory light and temperature, autoxidation is negligible.

-

Decarboxylation: Thermal decarboxylation to m-xylene-d10 is theoretically possible but kinetically hindered. It requires temperatures exceeding 200°C, typically in subcritical water environments.

Isotopic Stability (H/D Exchange Risks)

The utility of an internal standard depends on the permanence of its deuterium label.

-

Aromatic Deuteriums (Ring): Stable. Exchange requires Electrophilic Aromatic Substitution (EAS) conditions (strong acid catalysis + heat).

-

Benzylic Deuteriums (Methyls): Stable. While benzylic protons are more acidic than alkyl protons, their pKa is still >40. Exchange via enolization is impossible (no adjacent carbonyl). Radical-mediated exchange is the only theoretical risk but is insignificant without UV initiation.

Diagram: Isotopic Exchange Risk Map

The following diagram illustrates the stability hierarchy of the deuterium sites.

Figure 1: Isotopic stability map distinguishing between the labile acidic proton and the stable carbon-bound deuteriums.

Experimental Validation Protocols

To validate the stability of 3,5-Dimethylbenzoic-d9 acid for a specific bioanalytical method (e.g., GLP/FDA guidelines), follow this self-validating workflow.

Preparation of Stock & Working Solutions

Causality: Aqueous solubility is the limiting factor. Direct dissolution in water often leads to micro-precipitation, causing erratic signal response (IS variation).

-

Primary Stock: Dissolve 1.0 mg of 3,5-Dimethylbenzoic-d9 acid in 1.0 mL of Methanol (MeOH) or Acetonitrile (ACN) . (Conc: 1 mg/mL).

-

Working Standard: Dilute the Primary Stock 1:100 into 50:50 MeOH:Water. (Conc: 10 µg/mL).[1]

-

Aqueous QC Samples: Spike the Working Standard into the biological matrix or buffer. Ensure final organic content is <5% if the matrix is purely aqueous to prevent protein precipitation (if plasma) or solubility issues.

LC-MS/MS Stability Monitoring Method

Use Multiple Reaction Monitoring (MRM) to track stability.

-

Ionization: Negative Mode ESI (ESI-). Carboxylic acids ionize best in negative mode.

-

Precursor Ion: [M-H]⁻ = m/z 158.2 (Calculated: 159.2 - 1.008).

-

Product Ions:

-

Quantifier:m/z 114.2 (Loss of CO₂-d? or CO₂). Decarboxylation is the primary fragmentation.

-

Qualifier:m/z ~70-80 range (Ring fragmentation).

-

Protocol: Stress Testing (Force Degradation) Perform these tests to prove stability during method validation.

| Stress Condition | Duration | Acceptance Criteria |

| Ambient Aqueous | 24 Hours at 25°C | Recovery 95–105% |

| Autosampler Stability | 48 Hours at 4°C | Recovery 95–105% |

| Freeze-Thaw | 3 Cycles (-20°C to RT) | Recovery 90–110% |

| Acid/Base Hydrolysis | 0.1N HCl / 0.1N NaOH, 4h | No new peaks; Signal stable |

Diagram: Stability Validation Workflow

This workflow ensures data integrity during the validation phase.

Figure 2: Step-by-step workflow for validating the stability of the internal standard.

Operational Best Practices

To maintain the integrity of 3,5-Dimethylbenzoic-d9 acid in a research setting:

-

Solvent Choice is Critical: Never store "stock" solutions in 100% water. The compound will adsorb to glass or plastic surfaces due to hydrophobicity. Always maintain at least 20% organic solvent (MeOH or ACN) in stored solutions.

-

Deuterium Exchange Prevention: While C-D bonds are stable, avoid storing the compound in highly acidic (pH < 1) or highly basic (pH > 12) solutions for extended periods (>1 week) at elevated temperatures, as this maximizes the theoretical risk of exchange.

-

Internal Standard Spiking: When spiking into plasma or urine, premix the IS with the precipitation solvent (e.g., Acetonitrile) rather than adding it as a pure aqueous drop. This ensures rapid, homogeneous mixing and protein precipitation in one step.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10356, 3,5-Dimethylbenzoic acid. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Benzoic acid, 3,5-dimethyl- Mass Spectrum.[2] NIST Standard Reference Database.[2] Retrieved from [Link]

-

ResolveMass Laboratories Inc. 3,5-Dimethylbenzoic-d9-acid | CAS 1335014-65-7.[3] Retrieved from [Link]

-

Svang-Ariyaskul, A., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Chemical Engineering Journal. (Demonstrates thermal stability up to 200°C). Retrieved from [Link] (Contextual citation based on general benzoic acid stability data).

Sources

Understanding isotopic labeling patterns in 3,5-Dimethylbenzoic-d9 Acid

The following technical guide details the isotopic architecture, synthesis, and application of 3,5-Dimethylbenzoic-d9 Acid , a critical internal standard used in the quantification of alkylbenzene metabolites.

Executive Summary

3,5-Dimethylbenzoic-d9 Acid (CAS: 1335014-65-7) serves as the definitive stable isotope-labeled internal standard (SIL-IS) for the quantitation of 3,5-dimethylbenzoic acid , the primary oxidative metabolite of mesitylene (1,3,5-trimethylbenzene) .

In environmental toxicology and occupational health monitoring, accurate detection of mesitylene exposure is mandatory. The "d9" isotopologue is engineered to provide a mass shift of +9 Daltons, moving the analytical signal well beyond the natural isotopic envelope of the analyte. This guide dissects the molecule’s labeling logic, synthesis via mesitylene-d12 oxidation, and its deployment in GC-MS/LC-MS workflows.

Molecular Architecture & Isotopic Logic

The "d9" designation implies the complete deuteration of the non-exchangeable carbon-bound hydrogen network. Unlike labile protons (hydroxyl/carboxyl), which exchange rapidly with solvent, the carbon-deuterium (C-D) bonds in this scaffold are kinetically stable.

Labeling Distribution

-

Aromatic Ring (Positions 2, 4, 6): 3 Deuterium atoms.

-

Methyl Groups (Positions 3, 5): 6 Deuterium atoms.

-

Total Stable Label: 9 Deuterium atoms (

).

This labeling pattern is strategic. By deuterating the methyl groups, we block the primary site of metabolic oxidation (the benzylic position), creating a significant Kinetic Isotope Effect (KIE) that prevents the standard from degrading if used in metabolic stability assays, while retaining identical chromatographic behavior to the analyte.

Visualization: Structural & Synthetic Pathway

The following diagram illustrates the synthesis of the d9-acid from its fully deuterated precursor, Mesitylene-d12.

Figure 1: Synthetic pathway transforming Mesitylene-d12 into 3,5-Dimethylbenzoic-d9 Acid via selective benzylic oxidation.

Synthesis & Characterization Strategy

Synthesis: The Oxidative Route

The most robust route to high-fidelity 3,5-dimethylbenzoic-d9 acid is the partial oxidation of Mesitylene-d12 . Direct H/D exchange on the acid is inefficient for methyl groups; therefore, the deuterium must be installed in the hydrocarbon precursor.

-

Precursor Selection: Start with Mesitylene-d12 (>98 atom % D).

-

Oxidation: Controlled oxidation using dilute nitric acid (

) or-

Critical Control Point: Over-oxidation leads to d-labeled isophthalic acid (dicarboxylic acid). Reaction time must be optimized to stop at the mono-acid stage.

-

-

Purification: Acid-base extraction. The product is soluble in aqueous base (

) but precipitates upon acidification.

Analytical Validation (Self-Validating Protocols)

To ensure the material is suitable for quantitative MS, it must pass two specific checks:

| Technique | Observation Criteria | Pass/Fail Metric |

| 1H-NMR | The Silent Spectrum. In a fully deuterated d9 molecule, the standard proton NMR (in | Residual proton signal < 1% integration relative to internal standard. |

| MS (ESI-) | Mass Shift. The molecular ion | Isotopic enrichment > 98%.[1][2] Absence of |

Experimental Protocol: Biological Monitoring of Solvent Exposure

This protocol describes the use of 3,5-Dimethylbenzoic-d9 Acid as an Internal Standard (IS) for quantifying mesitylene exposure in human urine. This workflow compensates for matrix effects and hydrolysis efficiency.

Reagents

-

Internal Standard (IS): 3,5-Dimethylbenzoic-d9 Acid (10 µg/mL in methanol).

-

Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MTBSTFA.

Step-by-Step Workflow

-

Sample Hydrolysis (Critical Step):

-

Urine samples contain the metabolite as a glycine conjugate (hippuric acid derivative) or glucuronide.

-

Add 1.0 mL Urine + 1.0 mL 6N HCl.

-

Spike IS: Add 50 µL of 3,5-Dimethylbenzoic-d9 Acid solution before hydrolysis.

-

Why? Adding the IS prior to hydrolysis validates the hydrolysis efficiency. If the IS degrades, the method fails (Self-Validating).

-

Heat at 95°C for 1 hour.

-

-

Extraction:

-

Cool samples. Extract with 3 mL Diethyl Ether or Ethyl Acetate.

-

Centrifuge (2000 x g, 5 min) to separate phases.

-

Collect organic supernatant. Evaporate to dryness under

.

-

-

Derivatization (For GC-MS):

-

Reconstitute residue in 50 µL Ethyl Acetate + 50 µL BSTFA.

-

Incubate at 60°C for 30 mins.

-

Chemistry: Converts the carboxylic acid (-COOH) to a trimethylsilyl ester (-COOSiMe3), improving volatility.

-

-

Quantitation (GC-MS/SIM):

-

Monitor ions for the Trimethylsilyl (TMS) derivatives.

-

Native Analyte: Target Ion (m/z 222), Qualifier (m/z 207).

-

d9-Standard: Target Ion (m/z 231), Qualifier (m/z 216).

-

Note: The +9 shift is preserved in the derivative.

-

Workflow Diagram

Figure 2: Analytical workflow for urinary metabolite quantification using d9-IS correction.

Technical Considerations & Pitfalls

Isotopic Scrambling

Under the acidic hydrolysis conditions (Step 1 above), aromatic protons can sometimes exchange with the solvent (

-

Risk: Low. The methyl protons are not acidic, and the ring protons are meta to the electron-withdrawing carboxyl group, reducing electrophilic aromatic substitution rates.

-

Verification: Monitor the

230 peak (d8) during method validation. Significant appearance of d8 indicates back-exchange.

Cross-Talk

The +9 Da mass difference is massive in mass spectrometry terms.

-

Native Isotope Envelope: The natural M+1 (C13) and M+2 abundances of the native analyte are negligible at M+9.

-

Result: Zero signal interference (cross-talk) from the native analyte into the internal standard channel, allowing for high-sensitivity detection even at high analyte concentrations.

References

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Świercz, R., Wąsowicz, W., & Majcherek, W. (2005). Dimethylbenzoic Acid Isomers in Lung, Kidney, Liver and Urine of Rats after Single and Repeated Inhalation Exposure to Pseudocumene. Polish Journal of Environmental Studies, 14(4), 527-534.[11] Retrieved from [Link]

-

Schettgen, T., & Alt, A. (2008). Dimethylbenzoic acids – metabolites of trimethylbenzene.[6] Biomonitoring Methods, Vol 12. Wiley-VCH.[4] Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved NMR spectroscopy 3,5-dimethylbenzoic acid is shown | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. prepchem.com [prepchem.com]

- 11. pjoes.com [pjoes.com]

Methodological & Application

Protocol for the Quantitation of 3,5-Dimethylbenzoic Acid in Urine using Stable Isotope Dilution GC-MS

Application Note: AN-GCMS-2025-04

Abstract

This application note details a robust Stable Isotope Dilution Assay (SIDA) for the quantification of 3,5-Dimethylbenzoic acid (3,5-DMBA) in human urine. 3,5-DMBA is the primary oxidative metabolite of Mesitylene (1,3,5-Trimethylbenzene), a common industrial solvent and environmental pollutant. Accurate quantification is critical for occupational biological monitoring. This protocol utilizes 3,5-Dimethylbenzoic-d9 Acid as a surrogate Internal Standard (IS) to correct for variation in hydrolysis efficiency, extraction recovery, and matrix effects during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction & Scientific Rationale

Mesitylene exposure assessment relies on monitoring urinary metabolites. Following inhalation, mesitylene is oxidized to 3,5-DMBA, which is excreted in urine primarily as glycine or glucuronide conjugates.[1] To quantify the total body burden, these conjugates must be hydrolyzed to the free acid form before analysis.

Why 3,5-Dimethylbenzoic-d9 Acid?

-

Structural Identity: As a perdeuterated analog (Ring-D3, Methyl-D6), the d9-IS exhibits identical chemical behavior (pKa, solubility, derivatization kinetics) to the analyte.

-

Chromatographic Co-elution: The d9-IS co-elutes (or elutes with a negligible fronting shift) with the target analyte, ensuring that matrix-induced ion suppression or enhancement affects both equally at the specific retention time.

-

Mass Spectral Distinctness: The +9 Da mass shift prevents "cross-talk" between the analyte and internal standard signals, allowing for high-sensitivity Selected Ion Monitoring (SIM).

Chemical Standards & Properties

| Compound | Structure | CAS No.[2][3][4] | MW (Free Acid) | MW (TMS Derivative) |

| Analyte 3,5-Dimethylbenzoic Acid | 499-06-9 | 150.18 | 222.36 | |

| Internal Standard 3,5-Dimethylbenzoic-d9 Acid | 1335014-65-7 | 159.23 | 231.41 |

Note: The "d9" designation refers to the deuteration of the non-exchangeable protons (3 ring protons + 6 methyl protons). The carboxylic acid proton is exchanged during silylation.

Experimental Protocol

4.1 Reagents and Materials

-

Solvents: Ethyl Acetate (HPLC Grade), Methanol, Hexane.

-

Reagents: HCl (concentrated), NaOH (10 M), Sodium Sulfate (anhydrous).

-

Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

-

Internal Standard Solution: 100 µg/mL 3,5-Dimethylbenzoic-d9 acid in methanol.

4.2 Sample Preparation Workflow

-

Principle: Acid hydrolysis is preferred over enzymatic hydrolysis for cost-efficiency and speed in industrial toxicology settings, though enzymatic (β-glucuronidase) is gentler. This protocol uses acid hydrolysis.

Step-by-Step Methodology:

-

Aliquot & Spike: Transfer 1.0 mL of urine into a screw-cap glass culture tube. Add 50 µL of Internal Standard Solution (final conc. 5 µg/mL).

-

Hydrolysis: Add 200 µL of concentrated HCl. Cap tightly and incubate at 95°C for 60 minutes.

-

Mechanism: Cleaves ester and amide bonds in glucuronide/glycine conjugates.

-

-

Cool & Extract: Allow samples to cool to room temperature. Add 2 mL of Ethyl Acetate.

-

Liquid-Liquid Extraction (LLE): Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

Transfer & Dry: Transfer the upper organic layer to a clean vial. Add a pinch of anhydrous

to remove residual water. Transfer the supernatant to a GC vial and evaporate to dryness under a stream of nitrogen at 40°C. -

Derivatization: Reconstitute the residue in 50 µL of Ethyl Acetate. Add 50 µL of BSTFA + 1% TMCS. Cap and incubate at 60°C for 30 minutes.

-

Reaction:

-

4.3 Workflow Diagram

Figure 1: Analytical workflow for the extraction and derivatization of urinary 3,5-DMBA.

GC-MS Acquisition Parameters

To achieve maximum sensitivity and selectivity, operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode.

Gas Chromatograph:

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (1 min purge), 250°C.

-

Oven Program: 70°C (1 min) → 15°C/min → 280°C (3 min).

Mass Spectrometer (EI Source):

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Solvent Delay: 4.0 minutes.

SIM Table (Quantification Ions):

| Analyte | Retention Time (approx) | Target Ion ( | Qualifier Ions ( | Dwell Time |

| 3,5-DMBA-TMS | 8.45 min | 207 | 222, 73 | 50 ms |

| 3,5-DMBA-d9-TMS | 8.44 min | 216 | 231, 73 | 50 ms |

Fragmentation Logic:

-

Analyte (MW 222): The molecular ion is

222. The base peak is typically -

Internal Standard (MW 231): The molecular ion is

231. The base peak is -

Note: The shift of +9 Da is preserved in the fragment ions, confirming the stability of the deuterium labels on the ring and methyl groups during fragmentation.

Results & Discussion

6.1 Linearity and Sensitivity

Using this protocol, a calibration curve ranging from 0.1 mg/L to 50 mg/L typically yields an

6.2 Matrix Effects and IS Correction

Urine is a complex matrix containing salts, urea, and other organic acids.

-

Without IS: Ion suppression can cause signal loss of up to 20% in concentrated urine samples.

-

With d9-IS: Because the d9-IS experiences the exact same suppression as the analyte at the moment of elution, the Area Ratio (Analyte Area / IS Area) remains constant. This self-validating mechanism renders the method immune to injection variability and matrix effects.

6.3 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Response for Both Analyte & IS | Moisture in Derivatization | BSTFA is moisture sensitive. Ensure extract is completely dry before adding reagent. Use fresh BSTFA. |

| Tailing Peaks | Active Sites in Inlet | Replace liner and trim column (approx 10 cm). |

| Incomplete Hydrolysis | pH too high or Time too short | Ensure pH < 2 before heating. Verify incubator temp is 95°C. |

| "Ghost" Peaks | Carryover | Add a solvent blank (Ethyl Acetate) between high-concentration samples. |

References

-

PubChem. (2025).[2][3] 3,5-Dimethylbenzoic acid (Compound Summary).[2][4][5] National Library of Medicine. [Link]

-

Centers for Disease Control and Prevention (CDC). (2020). Biomonitoring Methods: Volatile Organic Compounds Metabolites.[Link]

-

ResolveMass Laboratories. (2024). 3,5-Dimethylbenzoic-d9-acid: Technical Data Sheet and Applications.[Link]

-

Järnberg, J., et al. (1997). Dimethylbenzoic acids - metabolites of trimethylbenzene.[5] International Archives of Occupational and Environmental Health.[6] [Link]

Sources

- 1. 1,3,5-Trimethylbenzene (Mesitylene) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

Application Note: Quantitative Analysis of 3,5-Dimethylbenzoic Acid in Biological Matrices using 3,5-Dimethylbenzoic-d9 Acid as Internal Standard

Abstract & Application Context

This application note details a robust LC-MS/MS protocol for the quantification of 3,5-Dimethylbenzoic Acid (3,5-DMBA) , the primary metabolite of the industrial solvent Mesitylene (1,3,5-Trimethylbenzene) .

Accurate quantification of 3,5-DMBA in urine is the gold standard for monitoring occupational exposure to Mesitylene. However, urine is a complex matrix subject to significant ion suppression. The use of 3,5-Dimethylbenzoic-d9 Acid (fully deuterated ring and methyl groups) as a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. The d9-analog provides a +9 Da mass shift, eliminating "cross-talk" from natural isotopes and offering superior correction for matrix effects compared to structural analogs (e.g., 2-methylbenzoic acid).

Key Applications

-

Occupational Toxicology: Biomonitoring of workers exposed to paints, solvents, and thinners.

-

Environmental Safety: Assessing non-occupational exposure in contaminated zones.

-

Metabolic Profiling: Studying alkylbenzene metabolism pathways.

Chemical Profile & Mass Spectrometry Strategy

Target Analyte vs. Internal Standard[1][2][3][4][5]

| Feature | Analyte: 3,5-Dimethylbenzoic Acid | Internal Standard: 3,5-Dimethylbenzoic-d9 Acid |

| CAS Number | 499-06-9 | N/A (Isotopologue) |

| Formula | C₉H₁₀O₂ | C₉HD₉O₂ (Acidic H exchanges) |

| Molecular Weight | 150.17 g/mol | ~159.22 g/mol |

| Ionization | Negative ESI [M-H]⁻ | Negative ESI [M-H]⁻ |

| Precursor Ion | m/z 149.1 | m/z 158.1 |

| Primary Product | m/z 105.1 (Loss of CO₂) | m/z 114.1 (Loss of CO₂) |

Mechanism of Fragmentation

Both compounds undergo decarboxylation (loss of CO₂, 44 Da) in the collision cell.

-

3,5-DMBA:

(Dimethylphenyl cation) -

d9-IS:

(d9-Dimethylphenyl cation)

Expert Insight (Cross-Talk): The +9 Da shift is strategically chosen. A standard d3-IS (methyl labeling only) might overlap with the M+3 isotope of the analyte if concentrations are high. The d9 variant ensures zero spectral overlap, allowing for a wider dynamic range.

Experimental Workflow

The following workflow incorporates an alkaline hydrolysis step. 3,5-DMBA is excreted partly as a glycine conjugate (hippuric acid derivative) or glucuronide. To measure total exposure, conjugates must be cleaved.

Workflow Diagram

Figure 1: Workflow for Total 3,5-Dimethylbenzoic Acid determination including hydrolysis and Liquid-Liquid Extraction (LLE).

Detailed Protocol

Reagents[4][6][7]

-

Analyte Stock: 3,5-Dimethylbenzoic acid (1 mg/mL in Methanol).

-

IS Stock: 3,5-Dimethylbenzoic-d9 acid (100 µg/mL in Methanol).

-

Hydrolysis Reagents: 10 M NaOH, 12 M HCl.

-

Extraction Solvent: Ethyl Acetate (HPLC Grade).

Sample Preparation Steps

-

Aliquot: Transfer 1.0 mL of urine into a glass screw-cap tube.

-

Hydrolysis: Add 200 µL of 10 M NaOH. Cap tightly and incubate at 90°C for 60 minutes.

-

Why? This converts 3,5-dimethylhippuric acid and glucuronides back into the free acid form.

-

-

Neutralization/Acidification: Allow to cool. Add 250 µL of 12 M HCl.

-

Check: Verify pH < 2 using litmus paper. The acid form (protonated) is required for extraction into the organic layer.

-

-

IS Spiking: Add 50 µL of Working IS Solution (e.g., 10 µg/mL d9-IS). Vortex briefly.

-

Extraction: Add 3.0 mL Ethyl Acetate. Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes.

-

Evaporation: Transfer the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 200 µL of Mobile Phase (80:20 Water:ACN). Transfer to autosampler vial.

LC-MS/MS Parameters[4][5][8][9][10]

Chromatography (LC)

-

Column: C18 Reverse Phase (e.g., Waters Atlantis dC18 or Phenomenex Kinetex), 2.1 x 100 mm, 3 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH control).[1]

-

Flow Rate: 0.3 mL/min.

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 20 | Initial |

| 1.0 | 20 | Hold |

| 5.0 | 90 | Ramp |

| 6.5 | 90 | Wash |

| 6.6 | 20 | Re-equilibrate |

| 9.0 | 20 | End |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI), Negative Mode.[4][1][2][5]

-

Capillary Voltage: -4500 V.

-

Gas Temp: 350°C.

MRM Table:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |

|---|---|---|---|---|

| 3,5-DMBA | 149.1 | 105.1 | 100 | 15 |

| 3,5-DMBA-d9 | 158.1 | 114.1 | 100 | 15 |

Validation Criteria (FDA/EMA Guidelines)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following criteria must be met:

-

Selectivity: Analyze blank urine from 6 different sources. No interfering peaks >20% of the LLOQ (Lower Limit of Quantification) should be observed at the retention time of the analyte.

-

Linearity:

using a 1/x² weighting factor. Typical range: 0.1 µg/mL to 50 µg/mL in urine. -

Accuracy & Precision:

-

Intra-run and Inter-run CV% must be <15% (except <20% at LLOQ).

-

Accuracy must be within ±15% of nominal (except ±20% at LLOQ).

-

-

Matrix Effect (ME): Calculate ME Factor (MF).

-

The IS Normalized MF should be close to 1.0. This proves the d9-IS compensates for suppression.

-

Expert Insights & Troubleshooting

The Deuterium Isotope Effect

In Reverse Phase Chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[6] This is due to the slightly lower lipophilicity of the C-D bond compared to the C-H bond.

-

Observation: You may see the 3,5-DMBA-d9 elute 0.05 – 0.1 min before the native target.

-

Risk: If the matrix suppression zone is extremely narrow and sharp, the IS and Analyte might experience different suppression levels.

-

Mitigation: Ensure the chromatographic peak width is sufficient and the gradient is shallow enough that this retention time shift does not move the IS out of the suppression window experienced by the analyte.

pH Control in Negative Mode

Benzoic acids have a pKa around 4. To ensure efficient ionization in negative mode (

-

Alternative: If sensitivity is low, switch Mobile Phase A to 10mM Ammonium Acetate (pH ~6.5) . This ensures the acid is fully deprotonated in solution, potentially increasing sensitivity by 5-10x, though retention on C18 may decrease.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][8][9] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10377, 3,5-Dimethylbenzoic acid. [Link]

-

Järnberg, J., et al. (1997).[10] Mesitylene (1,3,5-trimethylbenzene) in the liver, lung, kidney, and blood and 3,5-dimethylbenzoic acid in the liver, lung, kidney and urine of rats. International Archives of Occupational and Environmental Health. [Link]

-

Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Contextual grounding for isotope effect discussion). [Link]

Sources

- 1. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsr.net [ijsr.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archipel.uqam.ca [archipel.uqam.ca]

- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. labs.iqvia.com [labs.iqvia.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Mesitylene | C9H12 | CID 7947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of 3,5-Dimethylbenzoic-d9 Acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the sample preparation of 3,5-Dimethylbenzoic-d9 Acid from various biological matrices. As a deuterated internal standard, its accurate quantification is paramount for the reliable analysis of its non-labeled analogue, 3,5-Dimethylbenzoic acid, in pharmacokinetic, toxicokinetic, and metabolic studies. This document explores three principal sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system, grounded in established bioanalytical method validation guidelines.[1][2][3][4][5][6][7][8][9][10]

Introduction: The Role of Deuterated Standards in Bioanalysis

In modern bioanalytical chemistry, particularly in studies supporting drug development, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. 3,5-Dimethylbenzoic-d9 Acid, a deuterated isotopologue of 3,5-Dimethylbenzoic acid, serves as an ideal internal standard.[11] Its chemical properties are virtually identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry.[11] The mass difference allows for its distinct detection, enabling reliable correction for any analyte loss during the sample preparation process.

The selection of an appropriate sample preparation technique is critical and is dictated by the physicochemical properties of the analyte, the nature of the sample matrix (e.g., plasma, urine, tissue homogenate), the required limit of quantification (LOQ), and the analytical endpoint (typically LC-MS/MS). 3,5-Dimethylbenzoic acid is an aromatic carboxylic acid, characterized by a benzene ring with two methyl groups and a carboxylic acid functional group.[12][13] It is a white crystalline solid with limited solubility in water but good solubility in organic solvents like methanol and ethanol.[12][14] These properties are central to the design of the extraction protocols detailed herein.

Foundational Principles of Sample Preparation

The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique represents a balance between recovery, cleanliness, throughput, and cost.

Physicochemical Properties of 3,5-Dimethylbenzoic-d9 Acid

| Property | Value/Description | Significance for Sample Preparation |

| Chemical Formula | C₉D₉COOH | The carboxylic acid group is the primary handle for pH-based extraction strategies. |

| Molecular Weight | 159.23 g/mol [11] | A small molecule, amenable to various extraction techniques. |

| Structure | Aromatic carboxylic acid[11][12] | The non-polar aromatic ring and polar carboxylic acid group give it mixed-mode character. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., methanol, ethanol, ether).[12][14] | Dictates the choice of extraction and reconstitution solvents. |

| pKa | The pKa of the carboxylic acid group is a critical parameter for SPE and LLE, as it determines the pH at which the molecule is charged or neutral. The exact pKa is not readily available in the search results, but for benzoic acid it is around 4.2. The dimethyl substitution will have a minor effect. | At a pH approximately 2 units below the pKa, the carboxylic acid will be protonated and neutral, favoring retention on reversed-phase sorbents and extraction into organic solvents. At a pH approximately 2 units above the pKa, it will be deprotonated and negatively charged, favoring retention on anion exchange sorbents and extraction into an aqueous phase from an immiscible organic solvent. |

Recommended Sample Preparation Protocols

The following protocols are presented as robust starting points for method development and validation. It is imperative that these methods are validated in your laboratory, for your specific matrix and analytical system, in accordance with regulatory guidelines such as those from the FDA and EMA.[1][2][4][5][6][7][8]

Protocol 1: Solid-Phase Extraction (SPE) for High Purity Extracts

SPE is a highly selective technique that can provide the cleanest extracts, minimizing matrix effects in LC-MS/MS analysis.[15] A mixed-mode sorbent combining reversed-phase and anion exchange functionalities is often ideal for acidic compounds.[16][17] However, a well-optimized reversed-phase protocol can also yield excellent results.

Rationale: This protocol leverages the pH-dependent properties of the carboxylic acid group. At low pH, the neutral form of 3,5-Dimethylbenzoic-d9 Acid is retained on a reversed-phase sorbent. At high pH, the ionized form is eluted.

Experimental Workflow:

Caption: Solid-Phase Extraction (SPE) Workflow for 3,5-Dimethylbenzoic-d9 Acid.

Step-by-Step Methodology:

-

Sample Pre-treatment:

-

To 200 µL of biological matrix (e.g., plasma, serum), add the internal standard solution (3,5-Dimethylbenzoic-d9 Acid).

-

Acidify the sample to a pH of approximately 2-3 by adding 20 µL of 2% formic acid or 1M HCl.[18] This protonates the carboxylic acid, making it neutral and amenable to retention on a reversed-phase sorbent.[19][20]

-

Vortex mix for 10 seconds.

-

-

SPE Cartridge Conditioning:

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridge with 1 mL of acidified water (e.g., water with 0.1% formic acid, pH ~2.7).

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).[18]

-

-

Washing:

-

Wash the cartridge with 1 mL of acidified water to remove polar interferences.

-

Perform a second wash with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove less polar interferences while retaining the analyte.

-

-

Elution:

-

Elute the 3,5-Dimethylbenzoic-d9 Acid from the cartridge with 1-2 mL of methanol or acetonitrile. The addition of a small amount of a weak base (e.g., 0.5-2% ammonium hydroxide) to the elution solvent can enhance recovery by ensuring the carboxylic acid is deprotonated and more readily eluted.[18][20]

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Protocol 2: Liquid-Liquid Extraction (LLE) for Moderate Cleanliness and High Throughput

LLE is a classic technique that partitions analytes between two immiscible liquid phases.[21] For acidic compounds, adjusting the pH of the aqueous phase is a powerful tool to drive the extraction.[22]

Rationale: This protocol is based on the principle of "like dissolves like" and the pH-dependent solubility of the analyte. At an acidic pH, the protonated, neutral 3,5-Dimethylbenzoic-d9 Acid is more soluble in a water-immiscible organic solvent. A subsequent back-extraction into a basic aqueous phase can further purify the sample.

Experimental Workflow:

Caption: Liquid-Liquid Extraction (LLE) Workflow for 3,5-Dimethylbenzoic-d9 Acid.

Step-by-Step Methodology:

-

Sample Preparation:

-

To 200 µL of biological matrix in a suitable tube, add the internal standard solution.

-

Acidify the sample to pH ~2-3 with an appropriate acid (e.g., 1M HCl).

-

-

Extraction:

-

Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and iso-propanol).

-

Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[21]

-

-

Phase Separation:

-

Centrifuge the sample at >2000 x g for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

-

-

Isolation:

-

Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer or the protein interface.

-

-

Post-Extraction Processing:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

Protocol 3: Protein Precipitation (PPT) for Rapid, High-Throughput Screening

PPT is the simplest and fastest sample preparation technique, making it ideal for early-stage discovery and high-throughput applications.[23] However, it provides the least amount of sample cleanup, which can lead to significant matrix effects.

Rationale: This method uses a water-miscible organic solvent to denature and precipitate proteins, releasing the analyte into the supernatant. Acetonitrile is a common choice as it is effective at precipitating proteins and is a common mobile phase component in reversed-phase chromatography.[24]

Experimental Workflow:

Caption: Protein Precipitation (PPT) Workflow for 3,5-Dimethylbenzoic-d9 Acid.

Step-by-Step Methodology:

-

Precipitation:

-

To 100 µL of biological matrix in a microcentrifuge tube, add the internal standard solution.

-

Add 300-400 µL of cold (≤ 4°C) acetonitrile. A 3:1 or 4:1 ratio of solvent to sample is typical.

-

Vortex vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.[25]

-

-

Separation:

-

Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

-

Final Processing:

-

The supernatant can be injected directly into the LC-MS/MS system.

-

Alternatively, for increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

-

Method Validation and Performance Comparison

A validated bioanalytical method ensures that the data generated is reliable.[3][9] Key parameters to assess for each sample preparation technique include:

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: Ion suppression or enhancement caused by co-eluting matrix components.

-

Precision and Accuracy: The closeness of repeated measurements and the closeness to the true value.

-

Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.

Comparative Summary of Techniques:

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Selectivity/Cleanliness | Excellent | Good to Excellent | Fair |

| Recovery | Good to Excellent (80-100%) | Good to Excellent (80-100%) | High (>90%), but co-extraction of interferences is common |

| Matrix Effect | Minimal | Low to Moderate | Potentially Significant |

| Throughput | Moderate | Moderate | High |

| Cost per Sample | High | Moderate | Low |

| Automation Potential | High | Moderate | High |

| Typical Application | Regulated bioanalysis, low LOQ requirements | Bioanalysis, moderate to high concentration studies | High-throughput screening, discovery studies |

Conclusion

The choice of sample preparation technique for 3,5-Dimethylbenzoic-d9 Acid analysis is a critical decision that impacts the quality and reliability of the analytical data. For regulated bioanalysis requiring the highest sensitivity and minimal matrix effects, Solid-Phase Extraction is the recommended method. For studies where throughput and cost are major considerations and matrix effects can be managed, Liquid-Liquid Extraction offers a robust alternative. Protein Precipitation is best suited for rapid screening in a discovery environment. Each protocol presented here provides a scientifically sound basis for method development, which must be followed by rigorous validation to ensure fitness for purpose in the context of drug development and research.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

-

European Medicines Agency. Guideline Bioanalytical method validation. [Link]

-

European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

-

European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]

-

ResolveMass Laboratories Inc. 3,5-Dimethylbenzoic-d9-acid | CAS 1335014-65-7. [Link]

-

U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Koomen, J. M., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(5), 1095–1102. [Link]

-

Nannetti, G., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 23. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Slideshare. Bioanalytical method validation emea. [Link]

-

Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

-

Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913–920. [Link]

-

Weigel, S., et al. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. Journal of Chromatography A, 1023(2), 183-195. [Link]

-

Phenomenex. Protein Precipitation Method. [Link]

-

Sprakel, L. M. J., & Schuur, B. (2019). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. Separation and Purification Technology, 221, 233-245. [Link]

-

CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

-

LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

-

Sprakel, L. M. J., & Schuur, B. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Food and Bioproducts Processing, 111, 105-117. [Link]

-

Royal Society of Chemistry. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. [Link]

-

PubChem. 3,5-Dimethylbenzoic acid. [Link]

-

Chemistry LibreTexts. (2021). 2.3: Liquid-Liquid Extraction. [Link]

-

Agilent. Sample Preparation. [Link]

-

University of Illinois Urbana-Champaign. MALDI-TOF Sample Preparation. [Link]

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. bioanalysisforum.jp [bioanalysisforum.jp]

- 6. moh.gov.bw [moh.gov.bw]

- 7. ema.europa.eu [ema.europa.eu]

- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. Bioanalytical method validation emea | PPTX [slideshare.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. CAS 499-06-9: 3,5-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 13. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. waters.com [waters.com]

- 17. agilent.com [agilent.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 23. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 24. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]

- 25. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision in the Noise: Deuterated Internal Standard Protocols for Environmental Water Analysis

Executive Summary

In the trace analysis of environmental water, matrix effects—signal suppression or enhancement caused by co-eluting components—are the primary source of quantitative error in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While external calibration is sufficient for clean matrices, it fails in wastewater and surface water where dissolved organic matter (DOM) varies unpredictably.